2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties . The structure of this compound consists of an imidazo[1,2-a]pyridine core with a 3-methoxyphenyl group attached at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with 3-methoxybenzaldehyde in the presence of an acid catalyst. This reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Another method involves the use of benzyl halides or benzyltosylates, 2-aminopyridines, and isocyanides in a one-pot synthesis. This approach is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. Recent advancements in metal-free synthesis have made it possible to produce this compound without the use of expensive or toxic reagents. For example, the condensation of 2-aminopyridine with aldehydes under mild conditions has been developed as an efficient and eco-friendly method .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines with functional groups like halogens, alkyl, and sulfonyl groups .
Scientific Research Applications
2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. For example, as an anticancer agent, it may inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: An anxiolytic agent.
Minodronic Acid: An anti-osteoporosis drug.
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and specific biological activities. The presence of the 3-methoxyphenyl group in this compound imparts unique properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(3-methoxyphenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-12-6-4-5-11(9-12)13-10-16-8-3-2-7-14(16)15-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSQFKGIPRCPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.